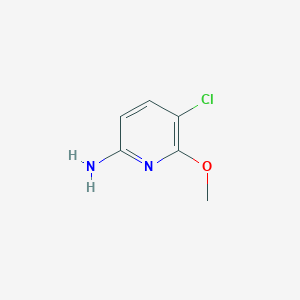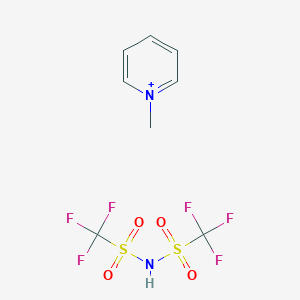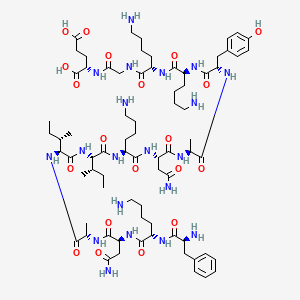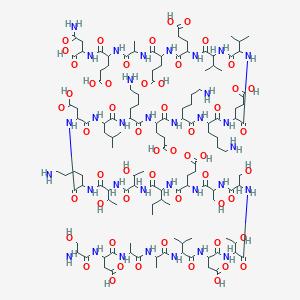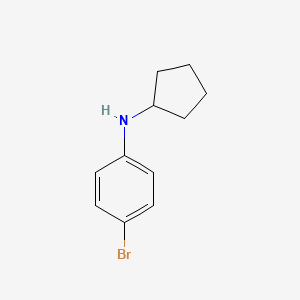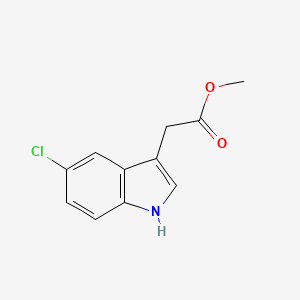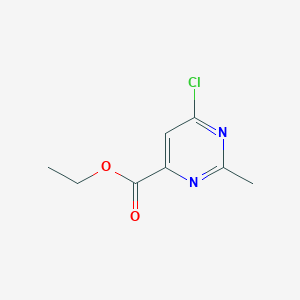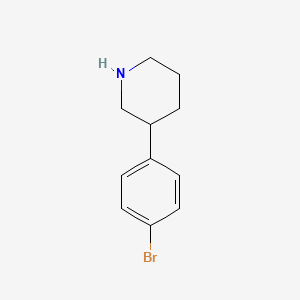
3-(4-Bromophenyl)piperidine
概述
描述
3-(4-Bromophenyl)piperidine is an organic compound with the molecular formula C11H14BrN. It is a derivative of piperidine, where a bromophenyl group is attached to the third position of the piperidine ring. This compound is a white to off-white solid and is commonly used in organic synthesis, particularly in the pharmaceutical industry as a building block for the synthesis of various drugs .
作用机制
Target of Action
3-(4-Bromophenyl)piperidine is a piperidine derivative . Piperidine derivatives are known to exhibit analgesic activities and are likely to possess the ability to block the effects of prostaglandins through inhibition of downstream signaling pathways . They are also involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .
Mode of Action
It is suggested that it may interact with its targets to inhibit downstream signaling pathways . This interaction could result in the blockage of the effects of prostaglandins, leading to analgesic activities .
Biochemical Pathways
It is suggested that it may be involved in the detoxification of xenobiotics and in the activation of ester and amide prodrugs . This suggests that it may play a role in drug metabolism and pharmacokinetics.
Pharmacokinetics
As a piperidine derivative, it is likely to have similar pharmacokinetic properties to other compounds in this class .
Result of Action
It is suggested that it may exhibit analgesic activities by blocking the effects of prostaglandins through inhibition of downstream signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its absorption and metabolism . Additionally, factors such as pH and temperature can influence its stability and activity .
生化分析
Biochemical Properties
It is known that this compound is an intermediate in the synthesis of Niraparib , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in the PARP pathway.
Cellular Effects
As an intermediate in the synthesis of Niraparib , it may indirectly influence various types of cells and cellular processes through its role in the PARP pathway.
Molecular Mechanism
As an intermediate in the synthesis of Niraparib , it may be involved in the inhibition of the PARP enzyme, leading to changes in gene expression and other cellular processes.
Metabolic Pathways
As an intermediate in the synthesis of Niraparib , it may be involved in the metabolic pathways related to the PARP enzyme.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Bromophenyl)piperidine can be achieved through several synthetic routes. One common method involves the diazo reaction of S-3-(4-aminophenyl)piperidine with nitrous acid to generate an intermediate compound, followed by a bromination reaction with a bromide to produce the target compound . Another method involves the nucleophilic reaction of bromo-acid ethyl ester and 3-aminopropan bromides under alkaline conditions, followed by cyclization and reduction to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of bromobenzene with piperidine in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out at elevated temperatures (140-165°C) to ensure complete conversion of the starting materials .
化学反应分析
Types of Reactions: 3-(4-Bromophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidinones, while reduction reactions can convert it back to piperidine derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses boron reagents, palladium catalysts, and mild reaction conditions to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Various substituted piperidine derivatives.
Oxidation Products: Piperidinones.
Reduction Products: Reduced piperidine derivatives.
科学研究应用
3-(4-Bromophenyl)piperidine has a wide range of applications in scientific research, including:
相似化合物的比较
Piperidine: A six-membered heterocyclic amine that serves as the parent compound for 3-(4-Bromophenyl)piperidine.
4-Bromophenylpyridine: A similar compound where the piperidine ring is replaced with a pyridine ring.
Piperidinones: Oxidized derivatives of piperidine that contain a carbonyl group.
Uniqueness: this compound is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds .
属性
IUPAC Name |
3-(4-bromophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676368 | |
| Record name | 3-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769944-72-1 | |
| Record name | 3-(4-Bromophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
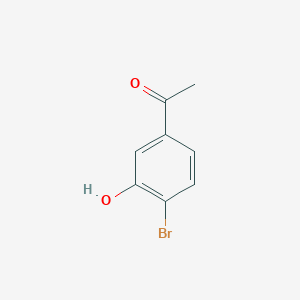
![[2,2'-Bipyridine]-6,6'-diyldimethanol](/img/structure/B3029654.png)
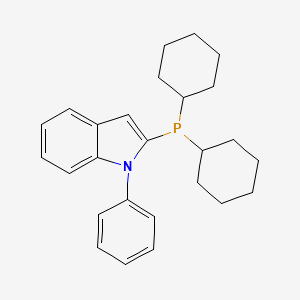
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B3029659.png)


